

structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs

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Compound of Interest

Compound Name: 2-Chloro-6-(methylsulfanyl)pyrazine

Cat. No.: B1612871

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Lack of Specific Data on 2-Chloro-6-(methylsulfanyl)pyrazine Analogs

Extensive searches of the scientific literature did not yield specific structure-activity relationship (SAR) studies for **2-Chloro-6-(methylsulfanyl)pyrazine** analogs. While the pyrazine scaffold is a common motif in medicinal chemistry, research papers detailing the systematic evaluation of analogs of this specific compound for a particular biological target, along with corresponding quantitative data and experimental protocols, are not publicly available at this time.

However, to fulfill the user's request for a comparative guide on pyrazine derivatives, this report provides an analysis of SAR studies on other classes of pyrazine-based compounds that have been investigated, particularly as kinase inhibitors in the context of oncology. The following sections present a comparative guide based on available data for these alternative pyrazine analogs, adhering to the requested format of data presentation, experimental protocols, and visualizations.

Comparison Guide: SAR of Pyrazine-Based Kinase Inhibitors

Pyrazine derivatives are a prominent class of compounds in drug discovery, frequently explored for their potential as kinase inhibitors due to the ability of the pyrazine nitrogen atoms to form key hydrogen bond interactions within the ATP-binding site of kinases.^[1] This guide compares

the SAR of two different series of pyrazine-based kinase inhibitors: 2,6-disubstituted pyrazines as Casein Kinase 2 (CK2) inhibitors and imidazo[1,2-a]pyrazine derivatives as Aurora-A kinase inhibitors.

Data Presentation: Quantitative SAR of Pyrazine-Based Kinase Inhibitors

The following tables summarize the quantitative data from two representative SAR studies. The data highlights how modifications to the pyrazine core influence the inhibitory activity against their respective kinase targets.

Table 1: SAR of 2,6-disubstituted Pyrazines as CK2 Inhibitors

Compound ID	R1 Substituent (Position 2)	R2 Substituent (Position 6)	CK2 Inhibition (IC ₅₀ , μ M)
1	Indazole	4-fluoroaniline	0.028
2	Indazole	Aniline	0.035
3	Indazole	4-chloroaniline	0.019
4	Indazole	4-methoxyaniline	0.045
5	Benzimidazole	4-fluoroaniline	0.13
6	Indole	4-fluoroaniline	0.25
7	Phenyl	4-fluoroaniline	>10

Data adapted from a study on potent and selective inhibitors of protein kinase CK2. The core structure is a 2,6-disubstituted pyrazine.[\[2\]](#)

Table 2: SAR of Imidazo[1,2-a]pyrazine Derivatives as Aurora-A Kinase Inhibitors

Compound ID	R1 Substituent (Position 3)	R2 Substituent (Position 6)	R3 Substituent (Position 8)	Aurora-A Inhibition (IC50, μ M)
8	H	Pyridin-3-yl	4-morpholinophenylamino	0.025
9	Cl	Pyridin-3-yl	4-morpholinophenylamino	0.015
10	Me	Pyridin-3-yl	4-morpholinophenylamino	0.020
11	Cl	Phenyl	4-morpholinophenylamino	0.048
12	Cl	Pyridin-4-yl	4-morpholinophenylamino	0.018
13	Cl	Pyridin-3-yl	4-(4-methylpiperazin-1-yl)phenylamino	0.009
14	Cl	Pyridin-3-yl	4-(dimethylamino)phenylamino	0.033

Data adapted from a study on the structure-based design of imidazo[1,2-a]pyrazine derivatives as selective Aurora-A kinase inhibitors.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

Kinase Inhibition Assay (for CK2 Inhibitors)

- Materials: Recombinant human CK2 α subunit, substrate peptide (RRRADDSDDDDD), [γ - ^{33}P]ATP, and test compounds.
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
- Procedure:
 - The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.
 - Recombinant CK2 α (5 ng) is added to each well containing the test compound and the substrate peptide (50 μM).
 - The reaction is initiated by the addition of [γ - ^{33}P]ATP (10 μM).
 - The reaction mixture is incubated at room temperature for 10 minutes.
 - The reaction is stopped by the addition of 3% phosphoric acid.
 - The phosphorylated substrate is captured on a P81 phosphocellulose plate.
 - The plate is washed to remove unincorporated [γ - ^{33}P]ATP.
 - The radioactivity on the plate is measured using a scintillation counter.
- Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

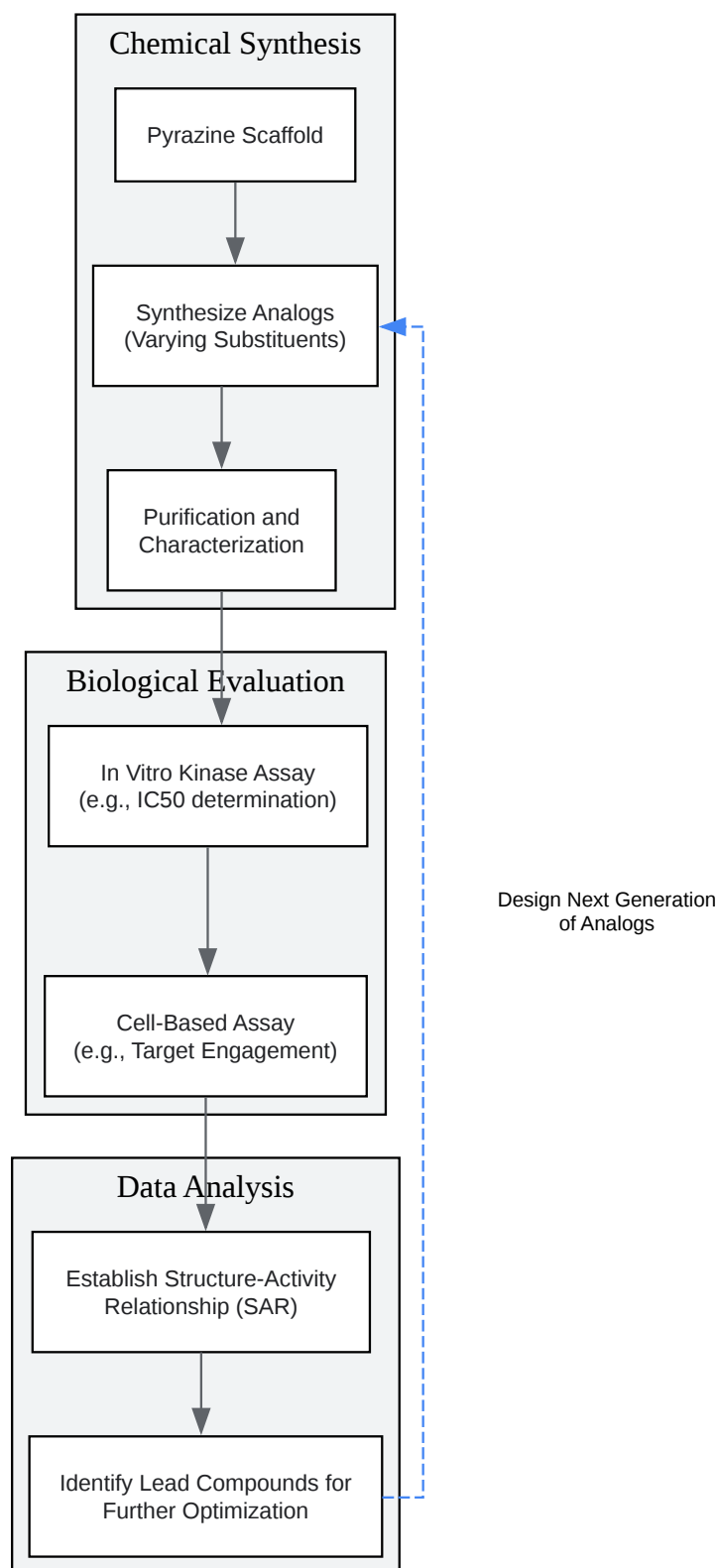
Cell-Based Aurora-A Kinase Inhibition Assay (Pharmacodynamic Biomarker)

- Cell Line: Human colon carcinoma HCT116 cells.
- Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
- Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

- Western Blotting:
 - Protein concentrations of the cell lysates are determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked with 5% non-fat milk in TBST.
 - The membrane is incubated with a primary antibody against phosphorylated Aurora-A (e.g., pAurora-A at Thr288) and a loading control (e.g., GAPDH).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: The intensity of the phosphorylated Aurora-A band is quantified and normalized to the loading control. The concentration of the compound that causes a 50% reduction in the phosphorylation signal is determined.

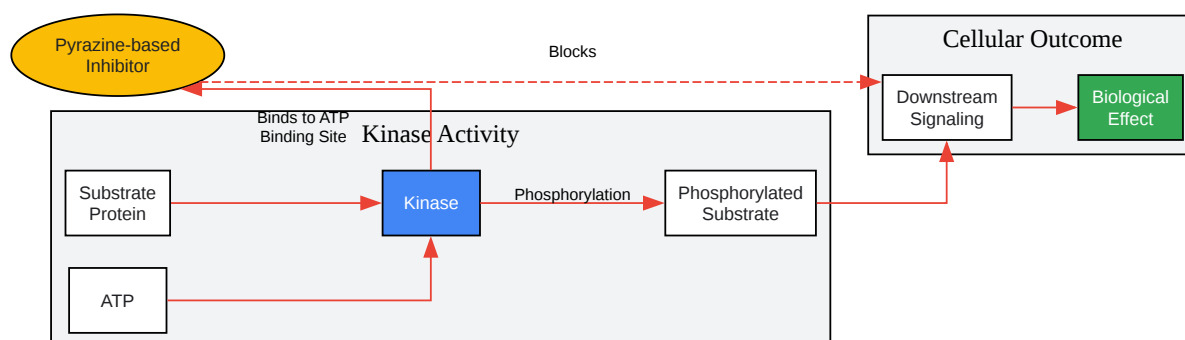
Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of pyrazine-based inhibitors.



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Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pyrazine-based inhibitors.



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Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazine-based kinase inhibitors.

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